1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid

CAS No.: 1152509-79-9

Cat. No.: VC3041596

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152509-79-9 |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.2 g/mol |

| IUPAC Name | 1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14) |

| Standard InChI Key | YXFKJEJXEHTSRI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C |

| Canonical SMILES | CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C |

Introduction

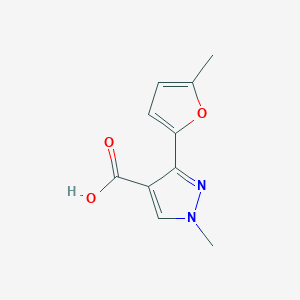

Chemical Properties and Structure

Basic Identification and Physical Properties

1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid is uniquely identified through several standard chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1152509-79-9 |

| PubChem CID | 43141385 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.2 g/mol |

| IUPAC Name | 1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid |

| InChI | InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14) |

| InChIKey | YXFKJEJXEHTSRI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C |

The compound was first registered in chemical databases in July 2009, with periodic updates to its information as research progresses . The most recent modification to its record occurred in March 2025 .

Structural Features

The molecular structure of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid exhibits several distinctive features:

-

A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

-

A furan moiety (five-membered oxygen-containing heterocycle)

-

A methyl group attached to the nitrogen at position 1 of the pyrazole ring

-

A methyl group at position 5 of the furan ring

-

A carboxylic acid functional group at position 4 of the pyrazole ring

This structural arrangement creates a molecule with unique electronic properties and potential for specific molecular interactions. The combination of the electron-rich furan ring with the pyrazole moiety introduces distinct reactivity patterns that differentiate it from simpler heterocyclic compounds.

Synthesis and Preparation Methods

Specific Synthetic Pathways

Based on related compounds, a potential synthetic pathway might involve:

-

Starting with a suitable 5-methylfuran-2-yl precursor

-

Incorporating this into a pyrazole framework through coupling reactions

-

Installing the carboxylic acid functionality, possibly through hydrolysis of an ester precursor

Drawing from the synthesis of similar compounds, basic hydrolysis with sodium hydroxide is commonly employed to convert ester intermediates to the corresponding carboxylic acids . For instance, in the synthesis of related compounds, basic hydrolysis of certain intermediates with NaOH afforded the corresponding carboxylic acid derivatives .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid | 1152509-79-9 | C₁₀H₁₀N₂O₃ | 206.2 g/mol | Reference compound |

| 3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid | 1152536-01-0 | C₉H₈N₂O₃ | 192.17 g/mol | Lacks 1-methyl group on pyrazole |

| Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate | 890591-48-7 | C₁₀H₁₀N₂O₃ | 206.201 g/mol | Carboxylate group at position 5 instead of 4; methyl ester instead of acid |

These structural variations can significantly affect the physicochemical properties and biological activities of the compounds .

Functional Differences

The positioning of functional groups and substituents plays a crucial role in determining the reactivity and biological properties of these compounds:

-

The presence or absence of the N-methyl group on the pyrazole ring can affect lipophilicity, hydrogen bonding capabilities, and metabolic stability

-

The position of the carboxylic acid group (position 4 versus position 5 on the pyrazole ring) may influence binding orientation in potential biological targets

-

The ester versus free carboxylic acid functionality impacts solubility, membrane permeability, and potential for prodrug approaches

These structural variations provide valuable insights for medicinal chemistry efforts aimed at optimizing biological activity and pharmacokinetic properties.

Research Findings and Future Directions

Future Research Opportunities

Several directions for future research on 1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid can be identified:

-

Comprehensive structure-activity relationship studies to elucidate the impact of specific structural features on biological activity

-

Investigation of potential interactions with various biological targets, including enzymes, receptors, and cellular signaling pathways

-

Exploration of derivatization strategies to enhance potency, selectivity, or pharmacokinetic properties

-

Evaluation of potential applications beyond pharmaceuticals, such as in agrochemicals or as synthetic intermediates

-

Development of improved synthetic routes to facilitate larger-scale production and structural modifications

Further studies are needed to fully characterize the biological activities and potential applications of this compound in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume